Enantiomeric Potency: (R)-NFPS Demonstrates >10-Fold Superior Activity Over Racemic (±)-NFPS
In a direct head-to-head comparison, the (R)-enantiomer ((+)-NFPS / ALX-5407) demonstrated >10-fold greater inhibitory activity than racemic (±)-NFPS in an in vitro functional [³H]glycine reuptake assay using QT6 cells expressing human GlyT1 [1]. This stereospecific potency advantage confirms that the (S)-enantiomer present in the racemate contributes negligible GlyT1 inhibition and may act as an inert diluent. For experimental contexts requiring precise dose-response relationships—such as Schild analysis, receptor occupancy studies, or in vivo microdialysis—use of the racemate introduces systematic underestimation of GlyT1 blockade and necessitates higher total compound mass .
| Evidence Dimension | In vitro functional glycine reuptake inhibition potency |
|---|---|
| Target Compound Data | (R)-NFPS (ALX-5407): IC₅₀ = 3 nM for hGlyT1c; >10-fold greater activity than racemate |
| Comparator Or Baseline | Racemic (±)-NFPS: approximately 10-fold less active than (R)-enantiomer in the same functional glycine reuptake assay |
| Quantified Difference | >10-fold greater inhibitory activity (lower IC₅₀) for (R)-NFPS versus racemic (±)-NFPS |
| Conditions | QT6 quail fibroblast cells stably expressing human GlyT1c; [³H]glycine uptake assay; Kinney et al. 2003 |
Why This Matters
Investigators requiring maximal GlyT1 occupancy at minimal compound mass should procure the resolved (R)-enantiomer rather than the racemate to avoid potency dilution by the inactive (S)-enantiomer.
- [1] Kinney GG, Sur C, Burno M, et al. J Neurosci. 2003;23(20):7586-7591. PMID: 12930796. View Source
